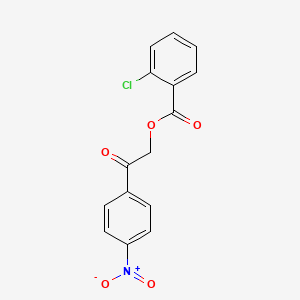![molecular formula C19H20N4O2 B5632317 2-methoxy-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]isonicotinamide](/img/structure/B5632317.png)
2-methoxy-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Compounds like this typically consist of several functional groups and rings, including a methoxy group, a phenyl group, and a pyrazole ring . These structures are common in many bioactive compounds and can interact with various biological targets .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, or cycloaddition . The exact method would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like NMR spectroscopy . The presence of different functional groups and rings would result in characteristic signals in the NMR spectrum.Chemical Reactions Analysis
Compounds with similar structures can undergo various chemical reactions, depending on their functional groups. For example, the methoxy group might participate in ether cleavage reactions, while the pyrazole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their molecular structure. For example, the presence of polar functional groups like the methoxy group could influence the compound’s solubility in different solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methoxy-N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13(22-19(24)15-9-10-20-18(11-15)25-3)17-12-21-23(14(17)2)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZJDHHJNNBHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)NC(=O)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-ethoxyphenyl)acetyl]-4-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5632258.png)
![2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine](/img/structure/B5632267.png)
![2-(2,4-difluorophenoxy)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5632268.png)
![5-(cyclobutylcarbonyl)-1'-(2-morpholinylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B5632276.png)
![N-{2-[1-(4-fluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B5632283.png)
![3-cyclopropyl-1-(2-phenylethyl)-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5632287.png)
![2-cyclopropyl-8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632289.png)
![3-chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5632297.png)
![(4S)-1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632304.png)

![1-(3-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5632321.png)
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5632322.png)